Bromanilic acid
Overview
Description
Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxy-p-benzoquinone, is a chemical compound characterized by its quinoid structure. It is a derivative of benzoquinone, where bromine atoms replace hydrogen atoms at the 2 and 5 positions, and hydroxyl groups are present at the 3 and 6 positions. This compound is notable for its unique electronic properties and its ability to form charge-assisted hydrogen bonds .
Mechanism of Action
Mode of Action
It is known that Bromanilic acid can form hydrogen bonds, which may play a role in its interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its potential to form hydrogen bonds, it may influence a variety of biochemical processes. The specific pathways and downstream effects remain to be determined .
Result of Action
It has been suggested that this compound may have vibrational and structural properties, which could be important for the development of new technologies
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
It is known that the compound forms a charge-assisted bifurcated N–H.O hydrogen bond when it interacts with N-heterocyclic compounds . This suggests that Bromanilic acid could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known to form a charge-assisted bifurcated N–H.O hydrogen bond when interacting with N-heterocyclic compounds . This suggests that it may exert its effects at the molecular level through similar interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromanilic acid can be synthesized through a modified Graebe’s procedure. The process involves the bromination of hydroquinone to form tetra-bromoquinone (bromanil), which is then hydrolyzed to yield this compound . The reaction typically involves the following steps:
Bromination: Hydroquinone is treated with bromine in an acidic medium to form tetra-bromoquinone.
Hydrolysis: The tetra-bromoquinone is then hydrolyzed in the presence of a base, such as sodium hydroxide, to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bromanilic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form brominated quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace bromine atoms in the presence of catalysts.
Major Products:
Oxidation: Brominated quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
Bromanilic acid has several applications in scientific research:
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug design and development, particularly in creating compounds with improved pharmacological profiles.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chloranilic Acid: Similar to bromanilic acid but with chlorine atoms instead of bromine.
Iodanilic Acid: Contains iodine atoms in place of bromine.
Comparison:
Electronic Properties: this compound has different electronic properties compared to chloranilic and iodanilic acids due to the varying electronegativities and sizes of the halogen atoms.
Hydrogen Bonding: The ability to form charge-assisted hydrogen bonds varies among these compounds, influencing their reactivity and applications.
This compound stands out due to its unique combination of bromine atoms and hydroxyl groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWPTALVQRAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063437 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-59-6 | |
Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromanilic Acid | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for bromanilic acid?
A1: this compound, also known as 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone, has the molecular formula C6H2Br2O4 and a molecular weight of 297.89 g/mol []. Its structure is characterized by a quinoid ring with two hydroxyl groups and two bromine atoms as substituents. Spectroscopically, it displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. [, , , , , ].
Q2: How does this compound interact with other molecules in crystal structures?
A2: this compound commonly interacts with other molecules via hydrogen bonding, primarily through its hydroxyl groups acting as hydrogen bond donors and its carbonyl oxygens as acceptors [, , , , , , , , , ]. It often forms co-crystals with N-heterocyclic compounds like pyridines, pyrazines, and bipyridines, establishing charge-assisted N-H···O hydrogen bonds [, , , , , , ]. The bromine atoms can also participate in halogen bonding and C-H···Br interactions, influencing the overall crystal packing [].
Q3: What are the common structural motifs observed in co-crystals of this compound with pyridine derivatives?
A3: this compound consistently forms robust supramolecular synthons in co-crystals with pyridine derivatives. A 1:2 stoichiometry generally leads to the formation of PBP synthons, while a 1:1 stoichiometry often results in PBBP synthons, where P represents a methylpyridine molecule and B represents a this compound molecule []. These synthons are stabilized by hydrogen bonding and halogen interactions, contributing to the predictability of crystal packing in these systems.
Q4: Can you elaborate on the proton transfer capability of this compound in molecular complexes?
A4: this compound readily undergoes proton transfer with nitrogen-containing heterocyclic compounds [, , ]. This proton transfer from the hydroxyl group of this compound to the nitrogen atom of the heterocycle results in the formation of ionic molecular complexes, often referred to as molecular salts [, , , ]. The protonation state and stoichiometry of the complex significantly influence the resulting supramolecular synthons and overall crystal packing.
Q5: How does the protonation state of this compound impact its interactions and crystal packing?
A5: The protonation state of this compound directly affects its charge and hydrogen bonding capabilities. In its neutral form, it exists as a dihydroxyquinone, forming hydrogen bonds through both hydroxyl and carbonyl groups. Upon deprotonation, it becomes anionic, enhancing its hydrogen bond acceptor ability and often leading to the formation of stronger charge-assisted hydrogen bonds [, , , , , , ]. This difference in hydrogen bonding behavior significantly influences the crystal packing and potential applications of the resulting complexes.
Q6: What is the significance of quinoid ring stacking in this compound salts?
A6: In alkali metal salts of this compound, the quinoid rings exhibit face-to-face stacking interactions [, , ]. This stacking arrangement, governed by π-π interactions, significantly impacts the electronic properties and solid-state packing of these salts. The distance and offset between the stacked rings vary depending on the charge state of the this compound molecule, influencing the conductivity and potential applications in materials science.
Q7: How does the substitution of bromine with other halogens in anilic acids affect their supramolecular synthons?
A7: Substituting bromine in this compound with other halogens like chlorine (chloranilic acid) or fluorine (fluoranilic acid) influences the strength of halogen bonding interactions and acidity of the anilic acid [, , , , ]. These changes impact the proton transfer ability and the overall strength and geometry of hydrogen bonds formed with co-crystallizing molecules. Consequently, different halogens on the anilic acid scaffold can lead to variations in supramolecular synthon formation and crystal packing arrangements.
Q8: Has this compound been investigated for potential ferroelectric properties?
A8: Yes, co-crystals of this compound with specific organic molecules, such as phenazine and 5,5'-dimethyl-2,2'-bipyridine, have demonstrated ferroelectric properties [, , , , , ]. The ferroelectric behavior arises from the ordered arrangement of dipoles within the crystal lattice, often associated with proton ordering within hydrogen bonds. The temperature at which these materials exhibit ferroelectricity (Curie point) varies depending on the co-crystallizing molecule and the strength of intermolecular interactions.
Q9: Are there any studies investigating the dynamics of methyl groups in this compound complexes?
A9: Yes, studies employing inelastic neutron scattering (INS) have been conducted on this compound complexes with methyl-substituted pyrazines to understand the dynamics of methyl groups [, , ]. These studies provide insights into the rotational barriers and tunneling splitting of methyl groups within the crystal lattice, influenced by factors such as hydrogen bonding interactions and steric hindrance. The presence of charge transfer phenomena within the complex can also affect the rotational dynamics of methyl groups.
Q10: Can this compound act as a bridging ligand in metal complexes?
A10: Yes, this compound can act as a bridging ligand in metal complexes, as demonstrated by the formation of binuclear oxovanadium(IV) complexes [, ]. In these complexes, the deprotonated this compound (bromanilate) acts as a bridging ligand, coordinating to two vanadium centers through its oxygen atoms. These complexes exhibit interesting magnetic properties, which can be tuned by modifying the ancillary ligands coordinated to the vanadium ions.
Q11: Have there been any investigations into the elastic flexibility of this compound-based co-crystals?
A11: Research has explored the elastic flexibility of co-crystals formed between this compound and phenazine [, ]. These co-crystals exhibit a degree of flexibility, with the chloranilic acid analog showing superior flexibility compared to the this compound counterpart. The flexibility is attributed to the combined effects of weak hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal structure. This property allows for potential applications in flexible electronic devices.
Q12: Is there any research on using this compound in the synthesis of polymers?
A12: this compound has been utilized in the synthesis of benzo[1,2-d:4,5-d′]bisthiazole–thieno[3,4-c]pyrrole-4,6-dione copolymer (pBBTzTPD) [, ]. This involved a novel synthetic route employing this compound and thiourea as starting materials. The resulting polymer, a nitrogen-substituted analog of the high-performance organic photovoltaic donor copolymer pBDTTPD, demonstrates the potential of using this compound as a building block in the development of novel materials.
Q13: Have any theoretical studies been conducted on this compound complexes?
A13: Theoretical calculations, including density functional theory (DFT) calculations, have been employed to study the electronic structure, vibrational frequencies, and intermolecular interactions in this compound complexes [, , ]. These calculations provide insights into the nature of bonding, charge distribution, and vibrational modes within these systems, complementing experimental observations and aiding in the interpretation of spectroscopic data.
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